molecular formula C20H19N3O4 B2677951 Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate CAS No. 1211849-10-3

Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate

Cat. No.: B2677951
CAS No.: 1211849-10-3
M. Wt: 365.389
InChI Key: PNANXFIDIUZEMD-UHFFFAOYSA-N
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Description

Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate is a complex organic compound with a unique structure that combines several functional groups, including a formyl group, a methyl group, and a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and an aldehyde

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 2-[benzyl-(3-carboxy-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate.

    Reduction: Methyl 2-[benzyl-(3-hydroxymethyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activities. The pyrido[1,2-a]pyrimidine core is known to exhibit various pharmacological properties, and derivatives of this compound could be studied for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure may also make it suitable for use in the design of new catalysts or as a precursor for the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action of Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[benzyl-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate: Lacks the 9-methyl group, which may affect its biological activity and chemical reactivity.

    Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]propanoate: Has a propanoate group instead of an acetate group, which could influence its solubility and interaction with biological targets.

Uniqueness

Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate is unique due to the specific combination of functional groups and the presence of the pyrido[1,2-a]pyrimidine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-14-7-6-10-23-18(14)21-19(16(13-24)20(23)26)22(12-17(25)27-2)11-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNANXFIDIUZEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(CC3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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